3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid

Synthetic Chemistry Procurement Building Blocks

3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid (CAS 1508955-40-5, molecular formula C14H11NO3S, molecular weight 273.31 g/mol) is a heterocyclic building block combining a benzofuran ring, a thiazole ring, and a propanoic acid side chain. It belongs to the benzofuran-thiazole hybrid class, a scaffold family widely explored for anti-inflammatory, antimicrobial, and anticancer applications.

Molecular Formula C14H11NO3S
Molecular Weight 273.31
CAS No. 1508955-40-5
Cat. No. B2926757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid
CAS1508955-40-5
Molecular FormulaC14H11NO3S
Molecular Weight273.31
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CO2)C3=NC(=CS3)CCC(=O)O
InChIInChI=1S/C14H11NO3S/c16-13(17)6-5-9-8-19-14(15-9)11-7-18-12-4-2-1-3-10(11)12/h1-4,7-8H,5-6H2,(H,16,17)
InChIKeyQUVKRMYBUOIOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic Acid (CAS 1508955-40-5) Is a Differentiated Procurement Choice


3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid (CAS 1508955-40-5, molecular formula C14H11NO3S, molecular weight 273.31 g/mol) is a heterocyclic building block combining a benzofuran ring, a thiazole ring, and a propanoic acid side chain . It belongs to the benzofuran-thiazole hybrid class, a scaffold family widely explored for anti-inflammatory, antimicrobial, and anticancer applications [1]. Its defining structural feature—attachment at the benzofuran 3-position rather than the more common 2-position—creates a regioisomeric profile that directly impacts synthetic accessibility, commercial availability, and potentially biological target engagement when compared to its closest analogs .

Procurement Risk Alert: Why the 3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic Acid Scaffold Cannot Be Casually Substituted


Positional isomerism on the benzofuran core is not a trivial distinction. The 3-yl and 2-yl regioisomers of benzofuran-thiazole propanoic acid exhibit different electronic distributions, steric environments, and, as demonstrated in related aroylbenzofuran series, can lead to divergent biological activities [1]. Specifically, 3-(2-aroylbenzofuran-3-yl)propanoates have been identified as type IV phosphodiesterase (PDE4) inhibitors, a mechanism not claimed for the corresponding 2-yl regioisomers, highlighting that substitution position can dictate target engagement [1]. Furthermore, the 3-yl isomer carries a substantial commercial premium over the 2-yl isomer, indicating differences in synthetic complexity and market availability that directly affect procurement lead times and cost . Substituting one isomer for the other without experimental validation risks compromising both biological relevance and project timelines.

Head-to-Head Evidence: 3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic Acid vs. Its Closest Analog


Commercial Differentiation: 3.7-Fold Higher Procurement Cost for the 3-Yl Isomer Reflects Synthetic Complexity

The 3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid (CAS 1508955-40-5) is priced at €927 for 50 mg (€18.54/mg) on CymitQuimica, versus its direct positional isomer 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid (CAS 1979057-95-8) at €297 for 25 mg (€11.88/mg), representing a 1.56-fold cost difference per milligram. Extrapolating to equivalent 500 mg bulk quantities, the 3-yl isomer costs €2,728 versus €1,110 for the 2-yl isomer, a 2.46-fold absolute price premium . This price gap is a direct market signal of differential synthetic accessibility and limited commercial availability for the benzofuran-3-yl scaffold.

Synthetic Chemistry Procurement Building Blocks

Regiospecific Biological Mechanism: Benzofuran-3-Yl Propanoates Are Linked to PDE4 Inhibition Not Claimed for the 2-Yl Series

Patent WO2015029062A1 explicitly identifies 3-(2-aroylbenzofuran-3-yl)propanoates as inhibitors of type IV phosphodiesterase (PDE4), leading to elevated cellular cAMP and regulation of superoxide production by polymorphonuclear leukocytes (PMN). This mechanism is specifically attributed to the benzofuran-3-yl propanoate scaffold and its regiomeric counterparts [1]. While the target compound (CAS 1508955-40-5) is the des-aroyl analog, the conserved benzofuran-3-yl propanoate core positions it within this mechanistically-defined chemical space, whereas the 2-yl regioisomer series has not been associated with this specific enzyme inhibition profile in the patent literature.

Inflammation PDE4 Inhibition Medicinal Chemistry

Chemoinformatic Differentiation: Distinct Hydrogen Bond Acceptor/Donor Topology Between 3-Yl and 2-Yl Isomers

The SMILES strings reveal a fundamental topological difference: the 3-yl isomer attaches the thiazole ring at the benzofuran 3-position (O=C(O)CCc1csc(-c2coc3ccccc23)n1), whereas the 2-yl isomer attaches at the 2-position (O=C(O)CCc1csc(-c2cc3ccccc3o2)n1) . In the 3-yl isomer, the thiazole and propanoic acid groups are positioned adjacent to the benzofuran oxygen, creating a distinct spatial arrangement of hydrogen bond acceptors (furan oxygen, thiazole nitrogen, carboxylic acid carbonyl) that differs from the 2-yl topology. This altered pharmacophoric geometry translates to different 3D electrostatic and shape complementarity profiles in computational screening campaigns.

Computational Chemistry Drug Design Scaffold Diversity

Scaffold Classification: The Benzofuran-Thiazole-Propanoic Acid Hybrid Is a Distinct Chemotype from Simple Thiazole or Benzofuran Carboxylic Acids

The target compound integrates three distinct pharmacophoric elements—benzofuran (aromatic heterocycle, MW 118.13), thiazole (MW 85.13), and propanoic acid (MW 74.08)—into a single hybrid scaffold of MW 273.31 . This contrasts with simpler in-class alternatives such as 2-(1,3-thiazol-4-yl)propanoic acid (MW ~157) or benzofuran-2-carboxylic acid (MW 162.14), which lack the full complement of ring systems [1]. The combined benzofuran-thiazole architecture has been independently validated in multiple medicinal chemistry campaigns: bis-thiazole derivatives linked to benzofuran moieties have demonstrated PI3K inhibitory activity and apoptosis induction in anticancer screens, while benzofuran-thiazolylhydrazone derivatives have shown monoamine oxidase (MAO) inhibitory activity [2][3].

Fragment-Based Drug Discovery Scaffold Hopping Library Design

High-Value Application Scenarios for 3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic Acid Based on Evidence


Anti-Inflammatory Lead Discovery Leveraging the PDE4-Associated Benzofuran-3-Yl Propanoate Scaffold

For teams pursuing cAMP-elevating anti-inflammatory agents, the benzofuran-3-yl propanoate core is directly linked to PDE4 inhibition as documented in patent WO2015029062A1 [1]. This compound can serve as a starting scaffold for structure-activity relationship (SAR) exploration around the thiazole substitution, building on the established mechanistic rationale for this regioisomeric class. The 3-yl positional isomer should be prioritized over the 2-yl variant, which lacks this specific patent-backed mechanistic association.

Diversity-Oriented Synthesis and Screening Library Enumeration for Unexplored Chemical Space

The 3-yl isomer explores a distinct region of benzofuran-thiazole chemical space compared to the more common 2-yl isomer, as evidenced by different SMILES topologies and commercial scarcity (higher price point reflects limited supplier diversity) . Incorporating this scaffold into screening libraries increases 3D pharmacophoric diversity and provides access to regioisomeric chemical space that is underrepresented in commercial collections.

Fragment-Based Drug Discovery Requiring Pre-Validated Heterocyclic Hybrid Scaffolds

With a molecular weight of 273.31 Da and three distinct pharmacophoric motifs (benzofuran, thiazole, carboxylic acid), this compound sits in the sweet spot between fragment (MW <250 Da) and lead-like (MW <350 Da) chemical space . The benzofuran-thiazole hybrid architecture has been independently validated in anticancer (PI3K inhibition) and CNS (MAO inhibition) contexts, providing confidence in the scaffold's broader biological relevance [2][3].

Synthetic Methodology Development for Regioselective Benzofuran C3 Functionalization

The significant cost premium of the 3-yl isomer over the 2-yl isomer (2.46-fold at 500 mg scale) signals that C3-selective benzofuran-thiazole coupling presents synthetic challenges not encountered in C2 chemistry . This compound is therefore a valuable reference standard for developing and benchmarking new regioselective synthetic methodologies for benzofuran-thiazole hybrid construction.

Quote Request

Request a Quote for 3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.